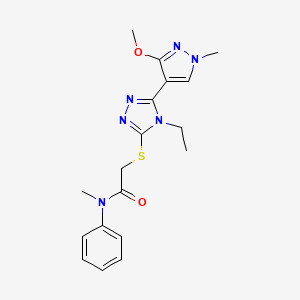![molecular formula C12H16N2O2 B2757368 N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide CAS No. 2411229-84-8](/img/structure/B2757368.png)
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide, also known as MPP or MPP+ is a chemical compound that has been widely studied for its potential use in scientific research. MPP is a derivative of pyridine, a heterocyclic aromatic compound that is commonly found in many natural and synthetic compounds. MPP is a potent inhibitor of mitochondrial respiration and has been used to study the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide acts by inhibiting complex I of the mitochondrial electron transport chain, which leads to a decrease in ATP production and an increase in ROS production. This increase in ROS can cause damage to cellular components, leading to cell death and neurodegeneration. N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide has also been shown to activate caspase-3, a key mediator of apoptosis, leading to programmed cell death.
Biochemical and Physiological Effects:
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, mitochondrial dysfunction, and apoptosis. N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide can also cause a decrease in dopamine levels in the brain, leading to motor deficits and other symptoms of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide has several advantages for use in lab experiments, including its potency as a mitochondrial inhibitor and its ability to induce oxidative stress and apoptosis. However, N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide also has several limitations, including its toxicity and the fact that it does not accurately mimic the pathophysiology of Parkinson's disease in humans.
Orientations Futures
There are several future directions for research on N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide, including the development of more specific mitochondrial inhibitors, the use of N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide in animal models of Parkinson's disease, and the identification of new therapeutic targets for the treatment of neurodegenerative disorders. Additionally, the use of N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide in combination with other drugs or treatments may provide new insights into the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Méthodes De Synthèse
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-bromo-N-methylpyridinium with allylamine, or the reaction of 2-bromo-6-methoxypyridine with propargylamine. Both of these methods produce N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide as a yellow powder, which can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide has been widely used in scientific research as a model for Parkinson's disease and other neurodegenerative disorders. N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide is a potent inhibitor of mitochondrial respiration, which leads to the formation of reactive oxygen species (ROS) and oxidative stress. These ROS can cause damage to cellular components, including proteins, lipids, and DNA, leading to cell death and neurodegeneration.
Propriétés
IUPAC Name |
N-[1-(6-methoxypyridin-2-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-9(13-11(15)5-2)10-7-6-8-12(14-10)16-3/h5-9H,2,4H2,1,3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTLPEZEYHXJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=CC=C1)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1H-pyridin-4-yl)propanoic acid](/img/structure/B2757287.png)
![4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2757291.png)

![3,4-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2757294.png)

![3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate](/img/structure/B2757297.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2757299.png)
![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2757300.png)


![3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2757303.png)
![[(4Ar,5R,5'S,7R,8R,8aS)-5'-(furan-3-yl)-5-hydroxy-4-(hydroxymethyl)-7-methyl-2'-oxospiro[1,2,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-4a-yl]methyl acetate](/img/structure/B2757304.png)

